molecular formula C38H44N2O2 B15127233 NN'-Bis(4-hexyloxybenzylidene)benzidine

NN'-Bis(4-hexyloxybenzylidene)benzidine

Cat. No.: B15127233
M. Wt: 560.8 g/mol
InChI Key: XSEBGDPSYJLBQV-UHFFFAOYSA-N
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Description

NN’-Bis(4-hexyloxybenzylidene)benzidine is an organic compound with the molecular formula C32H39ClN2O2. It is a derivative of benzidine, a well-known aromatic amine. This compound is characterized by the presence of two hexyloxybenzylidene groups attached to a benzidine core.

Preparation Methods

The synthesis of NN’-Bis(4-hexyloxybenzylidene)benzidine typically involves the reaction of benzidine with 4-hexyloxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

NN’-Bis(4-hexyloxybenzylidene)benzidine undergoes various chemical reactions, including:

Scientific Research Applications

NN’-Bis(4-hexyloxybenzylidene)benzidine has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of NN’-Bis(4-hexyloxybenzylidene)benzidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo various chemical transformations within biological systems, leading to the formation of active metabolites. These metabolites can then interact with molecular pathways, potentially leading to therapeutic effects or other biological activities .

Comparison with Similar Compounds

NN’-Bis(4-hexyloxybenzylidene)benzidine can be compared with other similar compounds, such as:

    Benzidine: The parent compound, benzidine, is a well-known aromatic amine with various industrial applications.

    3,3’-Dichlorobenzidine: This compound is similar in structure but contains chlorine atoms, which can affect its chemical properties and reactivity.

    o-Tolidine: Another benzidine derivative, o-tolidine, is used in the production of dyes and pigments.

    o-Dianisidine: This compound contains methoxy groups and is used in similar applications as benzidine

Biological Activity

NN'-Bis(4-hexyloxybenzylidene)benzidine is a compound derived from benzidine, known for its application in dye production and potential biological activities. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

  • Chemical Formula : C28H34N2O2
  • Molecular Weight : 434.58 g/mol
  • Structure : The compound features a benzidine backbone with two hexyloxy groups attached to the benzylidene moieties, which influences its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has not been extensively studied compared to its parent compound, benzidine. However, insights can be drawn from studies on benzidine and related compounds.

1. Carcinogenicity

Benzidine and its derivatives are known carcinogens. Epidemiological studies have linked benzidine exposure to increased risks of bladder cancer, as well as other cancers in animal models. For instance:

  • Benzidine has been shown to cause bladder tumors in dogs and liver tumors in mice when administered over prolonged periods .
  • A study indicated that oral exposure to benzidine resulted in significant tumor formation in various organs across different animal species .

2. Mutagenicity

Benzidine is recognized for its mutagenic properties:

  • It has been demonstrated to cause mutations in bacteria and other organisms, indicating potential genetic damage mechanisms .
  • The presence of electrophilic metabolites that can bind to DNA suggests that NN'-Bis(4-hexyloxybenzylidene) could exhibit similar mutagenic effects due to structural similarities with benzidine .

Research Findings

Recent studies have focused on the biological implications of benzidine derivatives, including this compound.

Case Studies

  • Toxicological Studies : A series of toxicological assessments have been conducted on benzidine derivatives, revealing dose-dependent effects on cell viability and proliferation in cultured cells.
  • Animal Studies : Long-term exposure studies in rodents have shown that compounds structurally related to NN'-Bis(4-hexyloxybenzylidene) can lead to significant adverse health effects, including organ-specific tumors and metabolic disruptions.

Data Tables

Study TypeOrganismExposure DurationObserved Effects
CarcinogenicityDogs5 yearsBladder tumors
MutagenicityBacteriaVariesInduced mutations
ToxicologyMice33 monthsLiver cell alterations

Properties

Molecular Formula

C38H44N2O2

Molecular Weight

560.8 g/mol

IUPAC Name

1-(4-hexoxyphenyl)-N-[4-[4-[(4-hexoxyphenyl)methylideneamino]phenyl]phenyl]methanimine

InChI

InChI=1S/C38H44N2O2/c1-3-5-7-9-27-41-37-23-11-31(12-24-37)29-39-35-19-15-33(16-20-35)34-17-21-36(22-18-34)40-30-32-13-25-38(26-14-32)42-28-10-8-6-4-2/h11-26,29-30H,3-10,27-28H2,1-2H3

InChI Key

XSEBGDPSYJLBQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OCCCCCC

Origin of Product

United States

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